4-[1-(hydroxyimino)propyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-C-ethyl-N-hydroxycarbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-9(10-12)7-3-5-8(11)6-4-7/h3-6,11-12H,2H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYVORCYLUSKQL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635819 | |
| Record name | 4-[1-(Hydroxyamino)propylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133595-72-9 | |
| Record name | 4-[1-(Hydroxyamino)propylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1 Hydroxyimino Propyl Phenol
Direct Synthesis Strategies for 4-[1-(hydroxyimino)propyl]phenol
Direct synthesis strategies focus on the formation of the oxime functional group on a pre-existing phenolic ketone structure.
The most straightforward method for the synthesis of this compound is the direct condensation reaction of 4-hydroxypropiophenone with hydroxylamine (B1172632). This reaction is a classic example of oxime formation, where the carbonyl group of the ketone reacts with hydroxylamine to form an oxime and water.
Traditionally, oxime synthesis has been carried out by refluxing a mixture of the carbonyl compound and hydroxylamine hydrochloride in the presence of a base like pyridine (B92270). ijprajournal.com However, this method often suffers from drawbacks such as long reaction times, the use of toxic pyridine, and the generation of polluting effluents. ijprajournal.com
More contemporary methods aim to overcome these limitations. For instance, the reaction can be effectively carried out using hydroxylamine hydrochloride with a base in a more environmentally friendly solvent. The synthesis of aryl oximes has been demonstrated at room temperature in mineral water, which acts as a readily available and green solvent. ias.ac.in The use of mineral water can lead to high yields in short reaction times. ias.ac.in
| Reactant | Reagent | Conditions | Product | Reference |
| 4-Hydroxypropiophenone | Hydroxylamine hydrochloride, Base (e.g., Sodium Bicarbonate) | Varies (e.g., reflux in ethanol, room temperature in water) | This compound | ijprajournal.comias.ac.in |
While the direct oximation of 4-hydroxypropiophenone is the most common route, the synthesis of the target molecule could theoretically be achieved through the interconversion of other functional groups. For instance, a nitro group at the benzylic position could potentially be reduced to a hydroxylamine, which could then rearrange to the oxime. However, these alternative routes are generally less efficient and more complex than direct oximation. The conversion of 4-hydroxyacetophenone to its oxime is a key step in some industrial processes, highlighting the prevalence of the oximation of a ketone precursor. mdpi.com
Multi-Step Synthetic Routes Incorporating Phenol (B47542) and Propyl Moieties
Multi-step syntheses allow for the construction of the target molecule from simpler, more readily available starting materials. These routes involve the sequential assembly of the 4-substituted phenol core and the introduction and modification of the propyl ketone precursor.
The synthesis of a 4-substituted phenol core can be achieved through various electrophilic aromatic substitution reactions. For phenol, the hydroxyl group is an activating, ortho-, para-directing group, which means that direct substitution will yield a mixture of products. To achieve para-selectivity, specific strategies may be required. One such method is the Duff reaction, which can be used for the formylation of phenols, though it may lack regioselectivity. researchgate.net Another approach is nucleophilic aromatic substitution on an aryl halide that has been activated by electron-withdrawing groups. libretexts.org
A key step in a multi-step synthesis is the introduction of the propiophenone (B1677668) moiety to the phenol ring. This is typically achieved through a Friedel-Crafts acylation reaction. However, direct acylation of phenol can be complicated. A common and effective method is the Fries rearrangement.
A patented method describes the synthesis of p-hydroxypropiophenone starting from phenol and propionyl chloride. google.com This two-step process involves:
Formation of Phenyl Propionate (B1217596): Phenol is reacted with propionyl chloride in the presence of a weak base to form phenyl propionate. google.com
Fries Rearrangement: The phenyl propionate is then rearranged to 4-hydroxypropiophenone using a catalyst like methanesulfonic acid. google.com This acid-catalyzed rearrangement favors the formation of the para-isomer.
The following table summarizes the reaction steps outlined in the patent for the synthesis of the precursor, 4-hydroxypropiophenone. google.com
| Step | Reactants | Reagents/Catalyst | Product | Yield |
| 1 | Phenol, Propionyl chloride | Sodium bicarbonate, Dichloromethane | Phenyl propionate | 82.8% |
| 2 | Phenyl propionate | Methanesulfonic acid | 4-Hydroxypropiophenone | 65.0% |
Once the 4-hydroxypropiophenone precursor is synthesized, it can be converted to the final product, this compound, via the direct oximation reaction described in section 2.1.1.
Catalytic and Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. ijprajournal.com The principles of green chemistry are increasingly being applied to the synthesis of oximes. numberanalytics.com
Several green approaches for oxime synthesis have been reported, which are applicable to the synthesis of this compound from 4-hydroxypropiophenone. These methods focus on reducing the use of hazardous solvents and reagents, lowering energy consumption, and minimizing waste generation. nih.govresearchgate.net
One notable green method is grindstone chemistry , where the reaction is carried out by simply grinding the solid reactants together, often in the presence of a catalyst, without the need for a solvent. nih.govresearchgate.net Bismuth(III) oxide (Bi₂O₃) has been shown to be an effective and environmentally benign catalyst for this solvent-free oximation. nih.govresearchgate.net Other catalysts, such as zinc oxide (ZnO), have also been used for solventless oxime synthesis. nih.gov
The use of natural acids as catalysts, derived from sources like citrus fruits, in aqueous media is another innovative green approach. ijprajournal.com Furthermore, the use of water as a solvent, particularly mineral water, has been shown to be highly effective for the synthesis of aryl oximes, offering both economic and environmental benefits. ias.ac.in Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption in oxime synthesis. numberanalytics.com
The table below highlights some of the green chemistry approaches applicable to the synthesis of this compound.
| Green Approach | Catalyst/Medium | Advantages | Reference |
| Grindstone Chemistry | Bismuth(III) oxide (Bi₂O₃) | Solvent-free, rapid reaction, high yield, minimal waste. nih.govresearchgate.net | nih.govresearchgate.net |
| Natural Acid Catalysis | Aqueous extracts of Vitis lanata, Mangifera indica, or Citrus limetta juice | Use of renewable resources, environmentally benign. ijprajournal.com | ijprajournal.com |
| Aqueous Synthesis | Mineral Water | Economical, practical, environmentally friendly. ias.ac.in | ias.ac.in |
| Catalyst-Free | Water | Reduces waste from catalysts. numberanalytics.com | numberanalytics.com |
| Microwave-Assisted Synthesis | - | Reduced reaction times, lower energy consumption. numberanalytics.com | numberanalytics.com |
Chemical Reactivity and Mechanistic Pathways of 4 1 Hydroxyimino Propyl Phenol
Reactivity of the Hydroxyimino Functionality in 4-[1-(hydroxyimino)propyl]phenol
The hydroxyimino group, a derivative of a ketone, is a versatile functional group that can undergo several important transformations. Its reactivity is centered around the carbon-nitrogen double bond and the nitrogen-oxygen single bond.
Reductive Transformations
The reduction of the oxime functionality is a fundamental transformation that typically yields the corresponding primary amine. This conversion is a valuable synthetic route for introducing an amino group. niscpr.res.in For this compound, this reaction would produce 4-(1-aminopropyl)phenol. A variety of reducing agents and catalytic systems can accomplish this transformation, ranging from catalytic hydrogenation to chemical reductants. scispace.comsciencemadness.org
Catalytic hydrogenation is a common method, employing catalysts such as Raney Nickel, Platinum(IV) oxide (PtO₂), or Palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.com Alternatively, chemical reduction methods offer a range of selectivities and conditions. While sodium borohydride (B1222165) (NaBH₄) alone is generally ineffective for reducing oximes, its reactivity can be enhanced by combining it with transition metal salts like zirconium(IV) chloride (ZrCl₄) or copper(II) sulfate (B86663) (CuSO₄). niscpr.res.inscispace.com Other systems include the use of metals like zinc or indium in the presence of an acid. sciencemadness.orgthieme-connect.com
Table 1: Selected Reagents for the Reduction of Aryl Ketoximes to Primary Amines
| Reagent/System | Conditions | Comments | Citations |
|---|---|---|---|
| H₂/Raney Nickel | Reflux in solvent (e.g., 2-propanol) | Catalytic transfer hydrogenation is also possible. utc.edu | utc.edu |
| H₂/PtO₂ (Adam's catalyst) | Room temperature, H₂ pressure, acidic medium (HCl) | Effective for various oximes. mdpi.com | mdpi.com |
| NaBH₄/ZrCl₄/Al₂O₃ | Solvent-free, room temperature | Rapid and high-yielding method. scispace.com | scispace.com |
| NaBH₄/CuSO₄ | Reflux in methanol | Convenient and inexpensive reagent system. niscpr.res.in | niscpr.res.in |
| NaBH₄/Nano Cu/Charcoal | Reflux in ethanol | An efficient protocol for the reduction of oximes. researchgate.net | researchgate.net |
| Indium powder/Ac₂O/AcOH | Reflux in THF | Provides the N-acetylated amine directly. thieme-connect.com | thieme-connect.com |
| Zinc dust/Ammonium formate | Reflux in methanol | A classical metal-acid reduction system. sciencemadness.org | sciencemadness.org |
Rearrangement Reactions (e.g., Beckmann Rearrangement of related ketoximes)
The Beckmann rearrangement is a classic acid-catalyzed reaction of ketoximes that converts them into N-substituted amides. wikipedia.orgorganic-chemistry.org This reaction involves the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the hydroxyl group on the oxime nitrogen. wikipedia.orgorganic-chemistry.org For this compound, there are two possible geometric isomers (E/Z). Assuming the isomer where the 4-hydroxyphenyl group is anti to the hydroxyl group, this aryl group would migrate to the nitrogen atom.
The mechanism is initiated by the protonation of the oxime's hydroxyl group by an acid, which transforms it into a good leaving group (water). masterorganicchemistry.comtestbook.com This is followed by the concerted migration of the anti group to the nitrogen atom, with the simultaneous expulsion of water. organic-chemistry.org This step forms a nitrilium ion intermediate, which is then attacked by water. testbook.com The resulting imidic acid tautomerizes to the more stable amide product. testbook.com In the case of this compound, the rearrangement would yield N-(4-hydroxyphenyl)propanamide.
A wide array of catalysts, including strong Brønsted acids and various Lewis acids, can promote this rearrangement. nih.govjocpr.com
Table 2: Selected Catalysts for the Beckmann Rearrangement of Ketoximes
| Catalyst | Conditions | Comments | Citations |
|---|---|---|---|
| Concentrated H₂SO₄ | Varies | Traditional, strong acid catalyst. wikipedia.org | wikipedia.org |
| PCl₅, SOCl₂, P₂O₅ | Varies | Classical dehydrating acid reagents. wikipedia.orgjocpr.com | wikipedia.orgjocpr.com |
| In(OTf)₃ | Microwave irradiation, ionic liquid | Rapid reaction times and catalyst reusability. jocpr.com | jocpr.com |
| HgCl₂ | CH₃CN, 80 °C | Metal halide Lewis acid catalyst. nih.gov | nih.gov |
| Cyanuric chloride/ZnCl₂ | Varies | An effective organocatalytic system. wikipedia.org | wikipedia.org |
| Metaboric acid | Ionic liquid | Solid acid catalyst providing good conversion. jocpr.com | jocpr.com |
| Triphosphazene | Varies | Organocatalyst for rearrangement to lactams/amides. organic-chemistry.org | organic-chemistry.org |
Reactions Involving Nitrogen Atom Transformations
The nitrogen atom of the hydroxyimino group, along with the oxygen of the phenolic hydroxyl, can act as a bidentate ligand to coordinate with metal ions. Phenolic oximes are well-known for their ability to form stable complexes with a variety of transition metals, showing a particular affinity for copper(II) ions. researchgate.netepa.gov This complexation involves the deprotonated phenolic oxygen and the oxime nitrogen, which together form a stable six-membered chelate ring with the metal ion. researchgate.net This chelating property is a significant reaction pathway involving the nitrogen atom, leading to the formation of metallo-organic structures. The ability of phenolic compounds in general to form complexes with metal ions like iron is also well-documented and plays a role in various biological and chemical processes. mdpi.comnih.gov
Transformations at the Phenolic Hydroxyl Group of this compound
The phenolic hydroxyl group imparts acidic properties to the molecule and activates the aromatic ring towards certain reactions. Its reactivity is distinct from that of aliphatic alcohols.
Derivatization via O-Alkylation and O-Acylation
The proton of the phenolic hydroxyl group is acidic and can be readily removed by a base to form a nucleophilic phenoxide anion. pharmaxchange.info This anion is a key intermediate for derivatization reactions at the oxygen atom.
O-Alkylation: The phenoxide ion can react with alkyl halides in a classic Sₙ2 reaction known as the Williamson ether synthesis. This reaction results in the formation of an ether. The choice of solvent can be critical, as protic solvents may solvate the phenoxide oxygen and favor C-alkylation on the aromatic ring, whereas aprotic solvents typically favor O-alkylation. pharmaxchange.info
O-Acylation: Phenols are readily converted to phenolic esters through O-acylation. ucalgary.ca This can be achieved by reacting the phenol (B47542) with an acyl chloride or acid anhydride, often in the presence of a base (like pyridine (B92270) or aqueous NaOH) to neutralize the HCl byproduct and facilitate the reaction. ucalgary.calew.ro Phase-transfer catalysis (PTC) provides a highly efficient method for the O-acylation of phenols, allowing for rapid and high-yield ester formation under mild conditions. lew.roingentaconnect.com Recently, methods using organic salts as acylating reagents mediated by activators like diethylaminosulfur trifluoride (DAST) have also been developed. rsc.org
Oxidative Pathways of the Phenol Moiety
Phenols are more susceptible to oxidation than typical alcohols. ucalgary.cajove.com The oxidation of a phenol does not yield an aldehyde or ketone but instead can lead to the formation of a quinone. libretexts.orgopenstax.org The electron-donating hydroxyl group activates the aromatic ring, facilitating its oxidation. jove.comjove.com
For this compound, the para position relative to the hydroxyl group is blocked by the propyl-oxime substituent. Therefore, oxidation would be expected to occur at one of the ortho positions to yield an o-quinone derivative. jove.com A variety of oxidizing agents can effect this transformation. Reagents such as Fremy's salt (potassium nitrosodisulfonate), chromic acid, and hypervalent iodine reagents like iodobenzene (B50100) diacetate (IBD) or o-iodoxybenzoic acid (IBX) are known to oxidize phenols to quinones. openstax.orgwikipedia.orgnih.gov The reaction with hypervalent iodine reagents proceeds through an initial aryloxyiodonium intermediate. wikipedia.org The regioselectivity (ortho vs. para) can sometimes be controlled by the choice of oxidant and the substitution pattern on the phenol. nih.gov
Electrophilic Aromatic Substitutions on the Phenol Ring of this compound
The phenol ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) reactions due to the presence of the powerful electron-donating hydroxyl (-OH) group. nih.govmasterorganicchemistry.com This group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org The general mechanism for electrophilic aromatic substitution involves an initial attack by the aromatic ring on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.orglibretexts.org Aromaticity is then restored by the loss of a proton from the site of substitution. masterorganicchemistry.com
In the case of this compound, the hydroxyl group is a strong activating group and directs incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the 1-(hydroxyimino)propyl group, electrophilic substitution is expected to occur predominantly at the ortho positions (C-3 and C-5). The 1-(hydroxyimino)propyl substituent, while having a more complex electronic effect, is generally considered to be less influential than the hydroxyl group in directing the substitution pattern.
Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgleah4sci.com Due to the high reactivity of the phenol ring, these reactions can often be carried out under milder conditions than those required for benzene (B151609). masterorganicchemistry.com
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a nitrating agent. For highly activated rings like phenols, dilute nitric acid can be used. nih.gov Treating this compound with dilute nitric acid is expected to yield 3-nitro-4-[1-(hydroxyimino)propyl]phenol and 3,5-dinitro-4-[1-(hydroxyimino)propyl]phenol, depending on the reaction conditions. The use of stronger nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, would likely lead to polysubstitution and potential oxidation of the phenol. youtube.com
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) is another common electrophilic aromatic substitution reaction. youtube.com Due to the activating effect of the hydroxyl group, the halogenation of phenols can proceed readily, even without a Lewis acid catalyst. nih.gov Reaction of this compound with bromine in a non-polar solvent would be expected to produce 3-bromo-4-[1-(hydroxyimino)propyl]phenol. Using an excess of the halogenating agent could lead to the formation of 3,5-dibromo-4-[1-(hydroxyimino)propyl]phenol.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring is typically achieved by treatment with concentrated sulfuric acid. For phenols, this reaction can also proceed under relatively mild conditions. The sulfonation of this compound would be predicted to yield this compound-3-sulfonic acid.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for forming new carbon-carbon bonds on an aromatic ring. leah4sci.com However, these reactions often have limitations with highly activated substrates like phenols, as the Lewis acid catalyst can coordinate with the hydroxyl group, deactivating the ring or leading to side reactions. Despite these challenges, under specific conditions, it is conceivable that Friedel-Crafts reactions could be performed on this compound to introduce alkyl or acyl groups at the 3- and 5-positions.
The following table summarizes the expected major products from the electrophilic aromatic substitution of this compound.
| Reaction | Reagent(s) | Predicted Major Product(s) |
| Nitration | Dilute HNO₃ | 3-Nitro-4-[1-(hydroxyimino)propyl]phenol |
| Bromination | Br₂ in CCl₄ | 3-Bromo-4-[1-(hydroxyimino)propyl]phenol |
| Sulfonation | Concentrated H₂SO₄ | This compound-3-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (with limitations) | 3-Acyl-4-[1-(hydroxyimino)propyl]phenol |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
The elucidation of reaction mechanisms for compounds like this compound relies heavily on kinetic and spectroscopic analyses. These studies provide insights into the reaction pathways, the structures of intermediates, and the factors influencing reaction rates.
The reactivity of this compound is characterized by both the phenolic ring and the oxime functional group. The oxime group itself can participate in a variety of reactions, including formation, hydrolysis, and rearrangements, each with distinct mechanistic pathways. numberanalytics.comnumberanalytics.com
Kinetic Studies:
Kinetic studies are crucial for understanding the step-by-step process of a reaction. By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, pH), a rate law can be determined, which provides evidence for the proposed mechanism.
For instance, the formation of an oxime from a ketone (like 4-hydroxypropiophenone) and hydroxylamine (B1172632) is a condensation reaction. numberanalytics.com Kinetic studies of similar reactions have shown that the reaction is typically fastest at a pH of around 4-5. nih.gov At lower pH, the hydroxylamine is protonated and becomes non-nucleophilic, slowing the reaction. At higher pH, the acid-catalyzed dehydration of the tetrahedral intermediate becomes the rate-limiting step. nih.gov A kinetic study of the reactions of this compound would likely involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like stopped-flow spectrophotometry.
For electrophilic aromatic substitution reactions, kinetic studies can help to quantify the activating effect of the substituents. The rate of reaction is typically first-order in the phenolic compound and first-order in the electrophile. nih.gov For example, the kinetics of nitration of phenolic compounds with peroxynitrite have been studied, revealing that the reaction is first-order in both peroxynitrite and the metal complex catalyst, but zero-order in the phenolic compound under certain conditions. nih.gov
Spectroscopic Studies:
Spectroscopic techniques are indispensable for identifying the structures of reactants, products, and any stable intermediates in a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, the aromatic protons would show a characteristic splitting pattern. Upon electrophilic substitution at the 3-position, this pattern would change, allowing for the unambiguous determination of the product's structure. The chemical shifts of the protons and carbons in the propyl and hydroxyimino groups would also be informative.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for the phenolic -OH group (broad, around 3200-3600 cm⁻¹), the C=N bond of the oxime (around 1650 cm⁻¹), and the N-O bond (around 930-960 cm⁻¹). researchgate.net During a reaction, the disappearance of reactant peaks and the appearance of new peaks corresponding to the product would be monitored. For example, in a nitration reaction, the appearance of strong peaks corresponding to the N-O stretching of the nitro group (around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹) would be observed. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This is crucial for confirming the identity of reaction products. High-resolution mass spectrometry can provide the exact molecular formula.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the aromatic ring and the oxime group give rise to absorption in the UV-Vis region. Changes in the substitution pattern on the aromatic ring will affect the wavelength of maximum absorption (λmax), which can be used to monitor the progress of a reaction.
The following table provides a summary of the expected spectroscopic data for this compound, which would be essential for mechanistic studies.
| Spectroscopic Technique | Functional Group/Structural Feature | Expected Characteristic Signal |
| ¹H NMR | Aromatic Protons | AA'BB' system (two doublets) |
| -OH (phenolic) | Singlet, chemical shift varies with solvent and concentration | |
| -OH (oxime) | Singlet | |
| -CH₂- (propyl) | Quartet | |
| -CH₃ (propyl) | Triplet | |
| ¹³C NMR | Aromatic Carbons | 4 distinct signals in the aromatic region |
| C=N (oxime) | Signal in the range of 150-160 ppm | |
| -CH₂- (propyl) | Signal in the range of 20-30 ppm | |
| -CH₃ (propyl) | Signal in the range of 10-15 ppm | |
| IR Spectroscopy | -OH (phenolic) | Broad, ~3200-3600 cm⁻¹ |
| C=N (oxime) | ~1650 cm⁻¹ | |
| N-O (oxime) | ~930-960 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 165.08 |
By combining the results from kinetic and spectroscopic studies, a detailed picture of the reaction mechanism for various transformations of this compound can be constructed.
Advanced Spectroscopic and Chromatographic Methods for the Characterization of 4 1 Hydroxyimino Propyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structures, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 4-[1-(hydroxyimino)propyl]phenol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the propyl chain protons, and the hydroxyl protons of both the phenol (B47542) and oxime functionalities. The aromatic protons on the p-substituted benzene (B151609) ring would likely appear as two distinct doublets in the range of δ 6.8-7.5 ppm. The methylene (B1212753) protons (CH₂) of the propyl group would present as a quartet adjacent to the methyl group, and the terminal methyl protons (CH₃) would appear as a triplet. The chemical shifts of the hydroxyl protons (-OH) of the phenol and the oxime are expected to be broad and their position can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. The aromatic carbons would resonate in the δ 115-160 ppm region, with the carbon bearing the hydroxyl group (C-OH) being the most deshielded. The carbon of the oxime group (C=NOH) is expected to appear significantly downfield. The carbons of the propyl side chain would be found in the upfield region of the spectrum.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenolic -OH | Variable, broad | - |
| Aromatic CH (ortho to -OH) | ~6.8 (d) | ~115 |
| Aromatic CH (meta to -OH) | ~7.4 (d) | ~130 |
| Aromatic C (ipso to -OH) | - | ~155-160 |
| Aromatic C (ipso to propyl) | - | ~125-130 |
| Oxime =N-OH | Variable, broad | - |
| Oxime C=N | - | ~150-160 |
| Propyl -CH₂- | ~2.6 (q) | ~20-30 |
| Propyl -CH₃ | ~1.1 (t) | ~10-15 |
Note: These are predicted values and may vary based on experimental conditions.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would show a clear correlation between the methyl and methylene protons of the propyl group, and potentially between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy is a rapid and non-destructive method for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic and oxime hydroxyl groups. The C=N stretching of the oxime group would likely appear around 1620-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C=N stretch of the oxime may also be observable.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic/Oxime O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C=N (Oxime) | Stretching | 1620-1680 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O (Phenol) | Stretching | 1200-1260 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₁₁NO₂, the expected monoisotopic mass is approximately 165.079 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 165 would be expected. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Key fragmentation pathways could include the cleavage of the propyl chain and fragmentation of the oxime group. For instance, a prominent fragment might be observed corresponding to the loss of an ethyl radical (•C₂H₅) or the hydroxyl group (•OH) from the oxime.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. Phenolic compounds typically exhibit strong UV absorption. For this compound, the presence of the phenol and the conjugated oxime system is expected to result in absorption maxima in the ultraviolet region.
Based on data for similar phenolic compounds, one would anticipate one or more absorption bands between 200 and 300 nm, corresponding to π→π* transitions within the benzene ring and the conjugated system. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity.
High-Resolution Chromatographic Techniques for Purity Assessment and Isomer Separation
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of this compound and for separating any potential isomers.
Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable for determining the purity of a sample. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Isomer Separation: The oxime functionality in this compound can exist as E and Z isomers. These geometric isomers may be separable using high-resolution chromatographic techniques. A carefully optimized HPLC or capillary GC method could potentially resolve the two isomers, allowing for their individual characterization. The choice of the stationary phase and the mobile phase/temperature program would be critical for achieving separation.
Applications of 4 1 Hydroxyimino Propyl Phenol in Advanced Chemical Synthesis and Ligand Design
Building Block for Complex Organic Scaffolds
The versatility of the oxime functional group is well-established in organic synthesis, serving as a precursor to a variety of other functionalities and as a key component in the construction of complex molecules. numberanalytics.combyjus.com Oximes can be readily converted into amines, nitriles, and amides, and participate in reactions such as the Beckmann rearrangement to form lactams. wikipedia.orgnih.gov The presence of the phenolic hydroxyl group in 4-[1-(hydroxyimino)propyl]phenol offers an additional site for modification, such as etherification or esterification, further expanding its utility as a building block.
The dual functionality of phenolic oximes allows for their incorporation into more complex structures, including heterocyclic compounds. rsc.org For instance, the oxime nitrogen can act as a nucleophile in cyclization reactions, while the phenol (B47542) can be engaged in forming ether or ester linkages within a larger molecular framework. Although direct examples involving this compound are not extensively documented, the principles of multicomponent reactions, which efficiently build molecular complexity, suggest its potential as a valuable synthon. kjscollege.comgoogle.com
Precursor in the Synthesis of Analogues and Derivatives
The chemical structure of this compound allows for the synthesis of a wide array of analogues and derivatives through reactions targeting its key functional groups. The oxime moiety can be O-alkylated or O-acylated to produce oxime ethers and esters, which themselves can exhibit interesting biological activities or serve as intermediates for further transformations. researchgate.net
The phenolic hydroxyl group is readily derivatized. For example, Williamson ether synthesis can be employed to introduce various alkyl or aryl substituents, leading to a diverse library of ether derivatives. rsc.org Similarly, esterification of the phenolic hydroxyl group can be achieved using a range of acylating agents. These derivatization strategies are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activities of a lead compound.
Design and Synthesis of Metal-Coordination Ligands Based on this compound
Phenolic oximes are excellent ligands in coordination chemistry due to the presence of both a "hard" oxygen donor from the deprotonated phenol and a "softer" nitrogen donor from the oxime group. kjscollege.comresearchgate.net This combination allows for the formation of stable chelate rings with a variety of metal ions. The synthesis of such ligands is often straightforward, typically involving the condensation of a hydroxylamine (B1172632) with a corresponding ketone or aldehyde. bohrium.comvedantu.com
Coordination Chemistry with Transition Metal Ions
The coordination chemistry of phenolic oximes with transition metal ions is rich and varied. researchgate.net These ligands can coordinate to metal centers as neutral molecules or, more commonly, as deprotonated anions. The deprotonation of the phenolic proton is a key step, leading to the formation of a stable five- or six-membered chelate ring. The oxime nitrogen also coordinates to the metal, completing the chelation.
Studies on analogous Schiff base ligands derived from hydroxypropiophenone have demonstrated the formation of stable complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). bohrium.comresearchgate.netbookpi.org In these complexes, the ligand typically acts as a bidentate or tridentate ligand, coordinating through the phenolic oxygen, the imine nitrogen, and in some cases, other donor atoms present in the ligand structure. It is highly probable that this compound would exhibit similar coordination behavior, forming stable complexes with a range of transition metal ions.
Table 1: Representative Coordination Complexes with Related Phenolic Ligands
| Metal Ion | Ligand Type | Resulting Complex Stoichiometry | Reference |
| Co(II) | Schiff base of 5'-chloro-2'-hydroxy propiophenone (B1677668) | [Co(L)2(H2O)2] | researchgate.net |
| Ni(II) | Schiff base of 5'-chloro-2'-hydroxy propiophenone | [Ni(L)2(H2O)2] | researchgate.net |
| Cu(II) | Schiff base of 5'-chloro-2'-hydroxy propiophenone | [Cu(L)2(H2O)2] | researchgate.net |
| Zn(II) | Schiff base of 5'-chloro-2'-hydroxy propiophenone | [Zn(L)2(H2O)2] | researchgate.net |
Note: This table presents data for a closely related Schiff base ligand to illustrate potential coordination behavior.
Investigation of Coordination Modes and Complex Geometries
The coordination mode of phenolic oximes can be versatile. While the bidentate N,O-coordination is most common, bridging modes involving either the phenolate (B1203915) or oximate oxygen atoms can lead to the formation of polynuclear complexes. nih.gov The geometry of the resulting metal complexes is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand.
For first-row transition metals, octahedral, tetrahedral, and square planar geometries are commonly observed. jeeadv.ac.in For example, in complexes of the type [M(L)2(H2O)2] where L is a bidentate phenolic ligand, an octahedral geometry is often adopted, with the two ligand molecules occupying the equatorial plane and the water molecules in the axial positions. researchgate.net Spectroscopic techniques such as UV-Vis and IR spectroscopy, along with magnetic susceptibility measurements, are crucial for elucidating the geometry of these complexes.
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes derived from oxime-containing ligands have shown promise in various catalytic applications. rsc.orgresearchgate.netnih.gov The metal center in these complexes can act as a Lewis acid, activating substrates, or participate in redox cycles, facilitating a wide range of organic transformations. The ligand plays a crucial role in tuning the catalytic activity and selectivity by modifying the steric and electronic environment of the metal center.
While specific catalytic studies involving metal complexes of this compound are not readily found, the broader class of transition metal complexes with phenolic and oxime ligands has been investigated for catalytic activities such as oxidation, reduction, and C-C coupling reactions. researchgate.netresearchgate.net For instance, copper complexes of phenolic oximes have been studied for their catecholase activity, mimicking the function of copper-containing enzymes. nih.gov It is conceivable that metal complexes of this compound could also exhibit interesting catalytic properties, warranting further investigation in this area.
Table 2: Potential Catalytic Applications of Related Metal-Oxime Complexes
| Reaction Type | Metal Complex | Potential Substrates | Reference |
| Oxidation | Copper(II)-phenolic oxime | Catechols | nih.gov |
| C-C Coupling | Palladium-oxime | Aryl halides, boronic acids | researchgate.net |
| Reduction | Cobalt-oxime (Cobaloximes) | Alkyl halides | researchgate.net |
Note: This table provides examples of catalytic applications for related metal-oxime complexes to suggest potential areas of investigation for complexes of this compound.
Studies on the Biochemical and Environmental Fate of 4 1 Hydroxyimino Propyl Phenol Excluding Human Clinical Data and Toxicity
In Vitro Enzymatic Transformations and Metabolic Pathways
The enzymatic transformation of 4-[1-(hydroxyimino)propyl]phenol in non-clinical model systems is likely to involve the modification of its two primary functional groups: the phenolic hydroxyl group and the oxime group. In plants and microorganisms, oximes are known intermediates in various metabolic pathways, often derived from amino acids. researchgate.netku.dkmdpi.comnih.gov
Enzymatic processes in non-clinical systems could lead to either the cleavage of the C=N-OH bond or derivatization at the phenolic or oxime moieties. While acid-catalyzed hydrolysis of oximes to the corresponding ketone and hydroxylamine (B1172632) is a well-documented chemical reaction, enzymatic catalysis of this process is also plausible. noaa.govwikipedia.orgkhanacademy.org
In various biological systems, redox enzymes, particularly oxygenases like cytochrome P450s, are known to be involved in the cleavage of C-C and C-N bonds. nih.govresearchgate.net Such enzymes could potentially catalyze the breakdown of this compound. For instance, hydroxynitrile lyases are enzymes that catalyze the cleavage and formation of cyanohydrins, which bear some structural resemblance to oximes. rsc.org
Derivatization reactions could involve glucosylation of the phenolic hydroxyl group, a common detoxification pathway in plants for phenolic compounds. Furthermore, enzymes such as β(1,4)-galactosyltransferase have been shown to act on oxime-linked sugars, suggesting that the oxime group itself can be a substrate for enzymatic modification. nih.govmanchester.ac.uk
Table 1: Potential Enzymatic Transformations of this compound in Model Systems
| Transformation Type | Potential Reaction | Involved Enzyme Class (Putative) |
| Cleavage | Hydrolysis of the oxime to 4-hydroxypropiophenone and hydroxylamine. | Hydrolases |
| Oxidative cleavage of the C=N bond. | Oxygenases (e.g., Cytochrome P450) | |
| Derivatization | Glucosylation of the phenolic hydroxyl group. | Glucosyltransferases |
| Modification of the oxime group. | Glycosyltransferases |
Based on the enzymatic activities described, several metabolites of this compound can be predicted in non-clinical biological systems like plants or microbial cultures.
The primary metabolite resulting from the hydrolysis of the oxime functionality would be 4-hydroxypropiophenone , with the release of hydroxylamine. wikipedia.org In plant systems, a likely metabolite is the glucoside conjugate, 4-[1-(hydroxyimino)propyl]phenyl β-D-glucopyranoside , formed by the action of UDP-glucosyltransferases.
Further metabolism of 4-hydroxypropiophenone could occur through pathways established for phenolic compounds. For example, in bacteria such as Pseudomonas fluorescens, phenol (B47542) can be degraded via catechol intermediates through either ortho or meta cleavage pathways. nih.govfrontiersin.org This would involve the hydroxylation of the aromatic ring followed by ring opening.
In some microorganisms, the metabolism of oximes may not proceed through initial hydrolysis. For example, studies on Alcaligenes have shown a pathway for pyruvic oxime oxidation to nitrite (B80452) and CO2 that does not involve its initial hydrolysis to pyruvate (B1213749) and hydroxylamine. nih.gov This suggests that direct oxidation of the nitrogen and/or carbon atoms of the oxime group in this compound could be an alternative metabolic route.
Table 2: Predicted Model Metabolites of this compound in Non-Clinical Systems
| Putative Metabolite | Precursor Transformation | Biological System (Example) |
| 4-Hydroxypropiophenone | Oxime hydrolysis | Microbial, Plant |
| Hydroxylamine | Oxime hydrolysis | Microbial, Plant |
| 4-[1-(hydroxyimino)propyl]phenyl β-D-glucopyranoside | Phenolic glucosylation | Plant |
| Catechol derivatives | Ring hydroxylation of 4-hydroxypropiophenone | Microbial |
Abiotic Degradation Pathways in Simulated Environmental Contexts
In the environment, the degradation of this compound is expected to be influenced by abiotic factors such as sunlight and chemical hydrolysis. The phenolic and oxime moieties are both susceptible to environmental degradation processes.
Hydrolysis: The oxime bond is known to be susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of 4-hydroxypropiophenone and hydroxylamine. noaa.govwikipedia.orgnih.gov The rate of this hydrolysis is generally slower than that of corresponding hydrazones. nih.gov
Photodegradation: Phenolic compounds are known to undergo photodegradation, often initiated by UV radiation from sunlight. openresearchlibrary.orgmdpi.comqu.edu.qaresearchgate.net This process typically involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. openresearchlibrary.orgnih.gov The presence of photosensitizers in the environment can accelerate this process. mdpi.com The oxime group may also be susceptible to photodegradation. For instance, the oxidative cleavage of ketoximes to their corresponding ketones has been demonstrated using photoexcited nitroarenes. nih.govrsc.org
Table 3: Potential Abiotic Degradation Pathways and Products of this compound
| Degradation Pathway | Conditions | Major Products |
| Hydrolysis | Acidic aqueous environments | 4-Hydroxypropiophenone, Hydroxylamine |
| Photodegradation | Sunlight (UV radiation) | Hydroxylated aromatic intermediates, Ring cleavage products, 4-Hydroxypropiophenone |
It is important to note that the actual environmental fate of this compound will depend on a complex interplay of these biotic and abiotic processes, influenced by specific environmental conditions such as pH, temperature, microbial populations, and the presence of other chemical species.
Q & A
Q. How can researchers optimize the synthesis of 4-[1-(hydroxyimino)propyl]phenol to improve yield and purity?
Methodological Answer: Synthesis optimization should involve factorial design experiments to evaluate variables such as solvent polarity, temperature, and catalyst concentration. For instance, polar aprotic solvents (e.g., DMF) may enhance reaction efficiency due to improved solubility of intermediates. Purity can be assessed via HPLC with UV detection (λ = 254 nm), referencing PubChem’s IUPAC nomenclature and InChI data for structural validation . Kinetic studies using time-resolved NMR can identify rate-limiting steps .
Q. What spectroscopic techniques are most reliable for characterizing the hydroxylimino group in this compound?
Methodological Answer: FT-IR spectroscopy (stretching vibrations at ~3200–3400 cm⁻¹ for O-H and ~1600 cm⁻¹ for C=N) and ¹H-NMR (δ 8.5–9.5 ppm for hydroxyimino protons) are critical. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. PubChem’s computed InChIKey and SMILES data ensure alignment with theoretical spectra .
Q. How does the compound’s stability vary under different pH conditions?
Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at λ = 280 nm) and HPLC. Thermodynamic data from NIST (e.g., ΔrH° for hydrolysis) can predict degradation pathways .
Intermediate Research Questions
Q. What experimental approaches can elucidate the compound’s thermodynamic stability in aqueous vs. nonpolar environments?
Methodological Answer: Use calorimetry (DSC) to measure enthalpy changes (ΔH) during solvation. Compare with computational solvation free energy calculations (e.g., COSMO-RS). NIST’s reaction thermochemistry data provides benchmarks for validating experimental ΔrH° values .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer: Perform systematic solubility trials using the shake-flask method in solvents of varying polarity (e.g., water, ethanol, hexane). Validate results against PubChem’s solubility annotations and NIST’s Hansen solubility parameters. Statistical analysis (ANOVA) can identify outliers due to impurities or measurement errors .
Q. What bioactivity screening protocols are appropriate for assessing its potential as a kinase inhibitor?
Methodological Answer: Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant enzymes. Dose-response curves (IC₅₀ determination) and molecular docking studies (AutoDock Vina) can correlate activity with structural features. Reference PubChem’s bioactivity data for analogous phenolic derivatives .
Advanced Research Questions
Q. How can mechanistic studies clarify the role of the hydroxyimino group in redox reactions?
Methodological Answer: Employ cyclic voltammetry to measure redox potentials (E₁/₂) in aprotic solvents. Pair with DFT calculations (e.g., B3LYP/6-31G*) to map electron transfer pathways. Compare experimental and computational results to resolve discrepancies in oxidation state transitions .
Q. What strategies address conflicting data on the compound’s fluorescence quenching behavior?
Methodological Answer: Replicate experiments under controlled oxygen-free conditions (glovebox) to isolate quenching mechanisms (e.g., oxygen vs. solvent interactions). Time-resolved fluorescence spectroscopy can differentiate static vs. dynamic quenching. Cross-reference NIST’s photophysical databases for validation .
Q. How can researchers design experiments to probe its interaction with transition metal ions (e.g., Fe³⁺, Cu²⁺)?
Methodological Answer: Use UV-Vis titration to monitor ligand-to-metal charge transfer (LMCT) bands. X-ray crystallography of metal complexes can resolve coordination geometry. Thermodynamic parameters (log K values) from isothermal titration calorimetry (ITC) quantify binding affinities .
Q. What advanced computational models predict its behavior in polymer matrices for controlled-release applications?
Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) can model diffusion coefficients and polymer compatibility. Validate with experimental release profiles (HPLC monitoring) and DSC for glass transition temperature (Tg) shifts. Reference PubChem’s partition coefficient (logP) data for hydrophobicity insights .
Notes on Methodological Rigor
- Data Validation: Cross-reference experimental results with PubChem’s computed properties and NIST’s thermochemical datasets .
- Theoretical Frameworks: Align experimental designs with established chemical theories (e.g., Hammond’s postulate for reaction mechanisms) .
- Contradiction Resolution: Apply systematic error analysis (e.g., Grubbs’ test) and replicate studies under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
